Angulatin A

Description

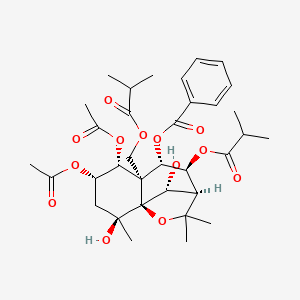

Angulatin A is a sesquiterpene ester compound isolated from the root bark of Celastrus angulatus, a plant traditionally used for its insecticidal properties . Structurally, it belongs to the dihydro-β-agarofuran sesquiterpene polyol ester family, characterized by a fused tricyclic core with multiple acyloxy substitutions at key positions (e.g., C-8, C-9, and C-12) . This compound exhibits potent insecticidal activity, primarily through contact toxicity and neurotoxic effects, as demonstrated in bioassays against pests like Mythimna separata (KD50 = 300.9 μg·g<sup>−1</sup>) . Notably, it shares structural and functional similarities with other bioactive sesquiterpenes from Celastrus species, such as celangulatins, which have been commercialized in botanical insecticides . Recent studies also highlight its role as a covalent inhibitor of peroxiredoxin 6 (PRDX6) in non-small cell lung cancer, though its primary agricultural applications remain the focus of comparative analyses .

Properties

Molecular Formula |

C34H46O13 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34-/m0/s1 |

InChI Key |

HAHJPPZGVANYSD-PNVCEFGPSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Angulatin A can be extracted from the root bark of Celastrus angulatus. The extraction process involves macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) . The compound is then purified and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing the extracted compound with emulsifying agents, penetrating agents, and organic solvents at room temperature. This mixture is stirred until fully dissolved, resulting in an emulsion oil of this compound . This method is cost-effective and environmentally friendly, with minimal toxicity to non-target organisms .

Chemical Reactions Analysis

Types of Reactions: Angulatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Angulatin A has a wide range of scientific research applications:

Mechanism of Action

Angulatin A exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in insects, disrupting their normal physiological processes and leading to insecticidal activity . The compound’s mechanism of action involves inhibiting key enzymes involved in insect metabolism and growth .

Comparison with Similar Compounds

Table 1. Insecticidal Activity of this compound and Analogous Compounds

| Compound | KD50 (μg·g<sup>−1</sup>) | Source |

|---|---|---|

| This compound | 300.9 | Celastrus angulatus |

| Celangulatin C | 280.4 | Celastrus angulatus |

| Celangulatin F | 201.5 | Celastrus angulatus |

| Compound 1 | 252.3 | Synthetic/Isolated |

| Compound 4 | 884.3 | Synthetic/Isolated |

Data from demonstrate that celangulatin F (KD50 = 201.5 μg·g<sup>−1</sup>) is more potent than this compound, while compound 4 shows significantly reduced activity. This variability underscores the critical role of substituent chemistry in bioactivity.

Structural Determinants of Activity

The insecticidal efficacy of dihydro-β-agarofuran derivatives correlates strongly with substituent patterns:

- C-8 and C-9 Positions: Acyloxy groups (e.g., isobutanoyl, benzoyl) at these positions enhance lipophilicity and target binding. Celangulatin F’s superior activity may arise from optimal substitution here .

- C-12 Position : Stereochemistry at C-12 influences molecular conformation. This compound’s moderate activity compared to celangulatin F suggests that its specific stereochemical arrangement reduces target affinity .

- Core Modifications : Compounds with reduced α,β-unsaturated ketone moieties (e.g., WA-1 in ) show diminished activity, highlighting the importance of electrophilic groups for covalent interactions with insect neural targets.

Broader Context: Physalis angulata Derivatives

Beyond Celastrus, this compound shares functional parallels with withthis compound from Physalis angulata, a steroidal lactone that inhibits topoisomerase II and exhibits antitumor effects .

Q & A

Q. How can researchers integrate computational modeling with experimental data to predict Angulatin A’s off-target effects?

- Methodology : Use ligand-based pharmacophore modeling and molecular dynamics simulations to predict interactions with non-target proteins. Validate predictions via high-throughput screening assays (e.g., kinase profiling panels) .

Methodological Best Practices

- Data Reproducibility : Pre-register experimental protocols in public repositories (e.g., protocols.io ) and include step-by-step workflows for critical assays .

- Conflict Resolution : Establish interdisciplinary teams to review contradictory findings, prioritizing independent validation studies .

- Ethical Reporting : Clearly distinguish between original data and cited work in manuscripts, adhering to discipline-specific citation norms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.